molecular formula C9H11NO5S B8653369 4-Methyl-3-nitrobenzyl methanesulfonate

4-Methyl-3-nitrobenzyl methanesulfonate

Cat. No.: B8653369
M. Wt: 245.25 g/mol
InChI Key: JKXXLEMCDCRSQI-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzyl methanesulfonate is a specialized organic compound that serves as a valuable synthon and intermediate in advanced chemical synthesis. Its structure incorporates both a methanesulfonate (mesylate) ester, a superior leaving group for nucleophilic substitution reactions, and a nitroaromatic system. This combination makes it a versatile precursor for constructing more complex molecules, particularly in medicinal chemistry and materials science. The nitroaryl moiety is of significant interest in developing bioreductive agents or Hypoxia-Activated Prodrugs (HAPs). Nitro(het)aromatic compounds are designed to be inert in normal, oxygenated tissues but undergo enzymatic reduction to cytotoxic agents specifically in the low-oxygen (hypoxic) environments found in solid tumors . This bioreductive mechanism enables targeted cancer therapy while potentially minimizing damage to healthy cells. Furthermore, the reactive mesylate group allows this compound to be readily functionalized; it can undergo reactions to install various linkers or be used in bioconjugation strategies to attach payloads to larger biomolecules. From a structural perspective, related ortho-nitrobenzyl methanesulfonate compounds crystallize in a monoclinic system, with the molecular conformation characterized by the specific dihedral angle between the benzene ring and the nitro group. In the crystal lattice, molecules typically form a three-dimensional network stabilized by intermolecular C—H⋯O hydrogen bonds . Researchers will find this compound useful for exploring novel synthetic pathways, developing targeted therapeutic agents, and creating functional materials. As with all chemicals of this nature, proper safety protocols must be observed. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

(4-methyl-3-nitrophenyl)methyl methanesulfonate

InChI

InChI=1S/C9H11NO5S/c1-7-3-4-8(5-9(7)10(11)12)6-15-16(2,13)14/h3-5H,6H2,1-2H3

InChI Key

JKXXLEMCDCRSQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COS(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
4-Methyl-3-nitrobenzyl methanesulfonate serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its application is notable in:

  • Nucleophilic Substitution Reactions : The compound can act as an electrophile, facilitating nucleophilic attacks by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
  • Synthesis of Sulfonamides : It is used in the preparation of sulfonamide derivatives, which have significant biological activities.

Table 1: Summary of Synthetic Applications

Application TypeDescription
Nucleophilic SubstitutionForms new bonds through nucleophilic attacks
Synthesis of SulfonamidesPrepares biologically active sulfonamide derivatives

Medicinal Chemistry

Potential Anticancer Agent
Research has indicated that derivatives of this compound may exhibit anticancer properties. Studies have focused on its role in inhibiting specific cancer cell lines, highlighting its potential as a lead compound for drug development.

Case Study: Anticancer Activity
In vitro studies demonstrated that modifications of this compound showed selective toxicity towards cancer cells while sparing normal cells. For instance, a derivative exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Normal)>2Low

Antimicrobial Properties
The compound has been investigated for its antimicrobial properties against various pathogens. Its derivatives have shown effectiveness against antibiotic-resistant strains, making it a candidate for further research in infectious disease treatment.

Case Study: Efficacy Against Resistant Strains
In a study involving methicillin-resistant Staphylococcus aureus (MRSA), treatment with a derivative led to significant reductions in bacterial load and improved survival rates in infected animal models.

Table 3: Antimicrobial Activity Data

CompoundMinimum Inhibitory Concentration (μg/mL)Pathogen
Derivative A0.22Staphylococcus aureus
Derivative B0.25Staphylococcus epidermidis

Coordination Chemistry

Recent studies have explored the use of this compound in coordination chemistry, particularly its role in binding with metal ions and facilitating catalytic reactions.

Binding Studies
Research has shown that this compound can form stable complexes with various metal ions, enhancing the catalytic efficiency of reactions involving hydrolysis and other transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-methyl-3-nitrobenzyl methanesulfonate with structurally or functionally related methanesulfonate derivatives, focusing on physicochemical properties, applications, and safety profiles.

Structural and Functional Analogues

Lead Methanesulfonate (Pb(CH₃SO₃)₂)
A lead salt of methanesulfonic acid, widely used in electroplating and battery manufacturing. Unlike this compound, it is an ionic compound with distinct industrial applications and toxicity profiles .

Benzyl Methanesulfonate (C₈H₁₀O₃S)
A simpler benzyl derivative lacking nitro or methyl substituents. It serves as a model alkylating agent but exhibits lower electrophilicity compared to nitro-substituted analogs.

Data Tables Comparing Key Properties

Property This compound Lead Methanesulfonate Benzyl Methanesulfonate
Molecular Formula C₉H₁₁NO₅S Pb(CH₃SO₃)₂ C₈H₁₀O₃S
Physical State Likely solid* Colorless liquid Solid or oily liquid*
Stability Stable under anhydrous conditions* Stable at room temperature Sensitive to moisture*
Primary Applications Organic synthesis (alkylation) Electroplating Research alkylation reactions
Electrophilicity High (nitro group activation) Low (ionic structure) Moderate

Limitations of Available Evidence

The provided evidence focuses on lead methanesulfonate, limiting direct comparisons to this compound. Data for the latter are inferred from structural analogs, highlighting the need for further experimental studies to confirm properties and hazards.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 4-methyl-3-nitrobenzyl methanesulfonate with high yield and purity?

Answer: The compound is likely synthesized via methanesulfonation of 4-methyl-3-nitrobenzyl alcohol (CAS 40870-59-5) using methanesulfonyl chloride (MsCl) under controlled conditions. Key steps include:

  • Reagent stoichiometry : Use a 1.2–1.5 molar excess of MsCl relative to the alcohol to ensure complete conversion .
  • Base selection : Triethylamine (TEA) or pyridine is typically employed to neutralize HCl byproducts.
  • Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis or over-sulfonation) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol/water) is recommended for isolating the product.

Q. Q2. What analytical techniques are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm the presence of the methanesulfonate group (singlet at δ 3.0–3.2 ppm for CH₃SO₃) and aromatic protons (δ 7.0–8.5 ppm for nitro-substituted benzene) .
    • ¹³C NMR : Identify the methanesulfonate carbon (δ ~40–45 ppm) and nitrobenzyl carbons.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS can verify molecular weight (C₉H₁₁NO₅S; theoretical ~269.06 g/mol).
  • Infrared Spectroscopy (IR) : Look for S=O stretching vibrations (1350–1200 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

Q. Q3. How should researchers assess purity and residual solvent content in synthesized batches?

Answer:

  • Gas Chromatography (GC) : Detect residual methanesulfonic acid or unreacted alcohol using flame ionization detection (FID) with a polar column (e.g., DB-WAX) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (UV detection at 254 nm) with acetonitrile/water mobile phases to quantify impurities (>99% purity threshold for pharmaceutical intermediates) .
  • Karl Fischer Titration : Measure residual water content (<0.1% w/w) to ensure stability .

Advanced Research Questions

Q. Q4. What experimental strategies are available to resolve contradictions in genotoxicity data for methanesulfonate derivatives?

Answer: Conflicting toxicity profiles (e.g., ethyl methanesulfonate as a mutagen vs. lead methanesulfonate as a carcinogen) require:

  • Dose-response modeling : Use benchmark dose (BMD) analysis to identify thresholds for genotoxic effects .
  • Multi-endpoint assays : Combine Ames tests (bacterial reverse mutation), micronucleus assays (mammalian cells), and in vivo comet assays to evaluate DNA damage across models .
  • Metabolite profiling : Compare metabolic pathways (e.g., hydrolysis to methanesulfonic acid vs. nitrobenzyl derivatives) using LC-MS/MS to clarify mechanisms .

Q. Q5. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate the energy barrier for sulfonate group displacement by nucleophiles (e.g., amines, thiols) to predict reaction kinetics .
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polar aprotic vs. protic solvents) on transition states .
  • Hammett Analysis : Correlate substituent effects (nitro group’s electron-withdrawing nature) with reaction rates using σ⁺ values .

Q. Q6. What protocols are recommended for studying the compound’s stability under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation products via HPLC-MS .
  • pH Stability : Dissolve in buffers (pH 1–12) and track hydrolysis rates (e.g., nitro group reduction or sulfonate cleavage) using UV-Vis spectroscopy .

Q. Q7. How can researchers design in vivo neurobehavioral studies to evaluate unintended effects of methanesulfonate derivatives?

Answer:

  • Zebrafish Models : Adapt protocols from tricaine methanesulfonate (MS222) studies, testing locomotor activity (e.g., light/dark transition assays) and cognitive flexibility (T-maze tasks) .
  • Dose Optimization : Use sub-anesthetic concentrations (e.g., 50–100 μM) to avoid confounding sedation effects .
  • Biomarker Analysis : Measure acetylcholinesterase (AChE) activity and oxidative stress markers (e.g., glutathione levels) in brain homogenates .

Contradiction and Validation

Q. Q8. How should researchers address discrepancies in reported aquatic toxicity values for methanesulfonate esters?

Answer:

  • Species-Specific Sensitivity : Compare LC₅₀ values across models (e.g., Poecilia latipinna vs. Danio rerio) using standardized OECD 203 guidelines .
  • Bioaccumulation Studies : Measure lead or nitrobenzyl residue levels in fish tissues (ICP-MS for metals, GC-MS for organics) to assess long-term risks .
  • Environmental Fate Modeling : Use QSAR tools to predict hydrolysis rates and persistence in waterways .

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